molecular formula C16H12O2 B11870475 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one

2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one

Cat. No.: B11870475
M. Wt: 236.26 g/mol
InChI Key: PYOSSNMRBCKGOD-UHFFFAOYSA-N
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Description

2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one is a polycyclic aromatic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. This can be done through cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions. Other methods include intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements .

Industrial Production Methods

Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, a reverse hydrogenolysis process has been developed for the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones . This method is advantageous due to its high yield and fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans.

Scientific Research Applications

2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. For instance, in the context of cancer treatment, it targets the NTRK fusion gene, inhibiting its activity and thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one apart is its specific ring structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2,3-dihydro-1H-naphtho[1,2-b][1]benzofuran-4-one

InChI

InChI=1S/C16H12O2/c17-14-6-3-5-12-10(14)8-9-13-11-4-1-2-7-15(11)18-16(12)13/h1-2,4,7-9H,3,5-6H2

InChI Key

PYOSSNMRBCKGOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2OC4=CC=CC=C34)C(=O)C1

Origin of Product

United States

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